3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid
Overview
Description
3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one moiety substituted with dichloro groups at positions 6 and 8, and a benzoic acid moiety linked through a carbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Synthesis of 6,8-Dichloro-2-oxochromen-3-yl precursor: This step involves the chlorination of a suitable chromen-2-one derivative using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of the carbonylamino linkage: The 6,8-dichloro-2-oxochromen-3-yl intermediate is then reacted with an appropriate amine derivative of benzoic acid under conditions that facilitate the formation of the carbonylamino bond. This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted chromen-2-one derivatives.
Scientific Research Applications
3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of monoamine oxidase (MAO), thereby affecting neurotransmitter metabolism and exhibiting potential antidepressant effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to increased levels of neurotransmitters like serotonin and dopamine.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Oxo-2H-chromen-3-yl)carbonylamino]benzoic acid
- 3,6-Dichloro-2-hydroxybenzoic acid
- 6,8-Dichloro-2-oxochromen-3-yl derivatives
Uniqueness
3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid is unique due to the specific substitution pattern on the chromen-2-one moiety and the presence of the carbonylamino linkage to the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(6,8-dichloro-2-oxochromene-3-carbonyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO5/c18-10-4-9-6-12(17(24)25-14(9)13(19)7-10)15(21)20-11-3-1-2-8(5-11)16(22)23/h1-7H,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHJOBOKIZUWSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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